molecular formula C5H9BrO B3057111 2-Bromo-3-ethoxyprop-1-ene CAS No. 76692-35-8

2-Bromo-3-ethoxyprop-1-ene

Cat. No.: B3057111
CAS No.: 76692-35-8
M. Wt: 165.03 g/mol
InChI Key: DVWJBPVOLUZIPA-UHFFFAOYSA-N
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Description

2-Bromo-3-ethoxyprop-1-ene (CAS 76692-35-8) is an organic compound with the molecular formula C5H9BrO and a molecular weight of 165.028 g/mol . It is characterized by a density of 1.314 g/cm³ and a boiling point of 136.7°C at 760 mmHg . This compound serves as a versatile bifunctional building block in synthetic chemistry, featuring both a bromo substituent and an ethoxy group on a propene backbone. This structural motif allows it to participate in various chemical transformations. The compound's value in research stems from its potential use as a key intermediate in multi-step synthesis. While specific modern applications for this exact molecule are not fully detailed in the literature, its structure suggests utility in exploring new reaction methodologies and constructing complex molecular architectures. Researchers can leverage its reactive sites for further functionalization. 2-Bromo-3-ethoxyprop-1-ene is for research use only. It is not intended for diagnostic or therapeutic uses, or for human or veterinary use. Researchers should consult the relevant safety data sheets and conduct a thorough risk assessment before handling this chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-ethoxyprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c1-3-7-4-5(2)6/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWJBPVOLUZIPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60302037
Record name 2-bromo-3-ethoxyprop-1-ene
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Molecular Weight

165.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76692-35-8
Record name NSC148214
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148214
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromo-3-ethoxyprop-1-ene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Mass Spectrometry Fragmentation Patterns of 2-Bromo-3-ethoxyprop-1-ene: A Mechanistic and Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in the mass spectrometry of halogenated volatile organic compounds (VOCs), I have designed this technical guide to address the specific analytical challenges associated with allylic brominated ethers. 2-Bromo-3-ethoxyprop-1-ene (CAS 76692-35-8)[1] is a bifunctional molecule that exhibits highly characteristic fragmentation under Electron Ionization (EI). Because it contains both an allylic bromide moiety and an aliphatic ether linkage, its mass spectrum is a competitive landscape of alpha-cleavages, heterolytic bond scissions, and isotope fractionations.

This whitepaper provides a comprehensive, causality-driven breakdown of its fragmentation pathways, supported by quantitative mapping and a self-validating GC-EI-MS experimental protocol designed for high-fidelity structural elucidation.

Molecular Architecture & Ionization Dynamics

The structural topology of 2-bromo-3-ethoxyprop-1-ene ( CH2​=C(Br)−CH2​−O−CH2​−CH3​ ) dictates its behavior in the ion source. When subjected to standard 70 eV electron ionization, the initial electron ejection predominantly occurs from the lowest ionization energy sites: the oxygen lone pair or the π -bond of the allyl system.

The resulting molecular ion [M]+∙ is observed at m/z 164 and 166. This doublet is the analytical hallmark of a mono-brominated species, arising from the natural ~1:1 isotopic abundance of 79Br and 81Br [2]. Understanding the inter-ion and intra-ion isotope effects during dehalogenation is critical, as these effects can subtly shift the expected binomial distribution of the product ions[3].

GCMS_Workflow S1 Sample Prep (Dilution in DCM) S2 Gas Chromatography (DB-5MS Column) S1->S2 S3 Electron Ionization (70 eV, 230°C) S2->S3 S4 Mass Analyzer (Quadrupole) S3->S4 S5 Data Deconvolution (Isotope Analysis) S4->S5

Experimental workflow for GC-EI-MS analysis of halogenated allylic ethers.

Primary Fragmentation Pathways (The Core Mechanisms)

The fragmentation of 2-bromo-3-ethoxyprop-1-ene is governed by the thermodynamic stability of the resulting cations and radicals. The competition between the allylic halide and the ether functional groups leads to four primary pathways:

Pathway A: Bromine Expulsion (The Base Peak)

The most kinetically and thermodynamically favored cleavage is the homolytic loss of the bromine radical ( Br∙ , 79/81 Da). This yields the [C5​H9​O]+ cation at m/z 85 . The overwhelming abundance of this fragment (typically the base peak) is due to the extreme stability of the resulting allylic cation, where the positive charge is delocalized across the π -system[4].

Pathway B: Ether-Directed α -Cleavage

Aliphatic ethers are highly prone to α -cleavage[5]. In this molecule, cleavage of the C-C bond alpha to the oxygen on the allyl side results in the expulsion of the 1-bromoethenyl radical ( CH2​=C(Br)∙ , 105/107 Da). This generates a highly stable oxonium ion [CH2​=O−CH2​CH3​]+ at m/z 59 . Conversely, α -cleavage on the ethyl side results in the loss of a methyl radical ( CH3∙​ , 15 Da), yielding a minor fragment at m/z 149/151 .

Pathway C: Heterolytic Ether Cleavage

Cleavage of the C-O bond can result in charge retention on either fragment:

  • Charge on the allyl fragment: Loss of the ethoxy radical ( ∙OCH2​CH3​ , 45 Da) yields the bromoallyl cation at m/z 119/121 . This fragment retains the characteristic 1:1 bromine isotope doublet.

  • Charge on the oxygen: Yields the ethyl oxonium ion [C2​H5​O]+ at m/z 45 .

Fragmentation_Tree M Molecular Ion [M]+• m/z 164 / 166 (1:1) F1 Allylic Cation m/z 85 M->F1 - Br• (79/81 Da) Allylic Cleavage F2 Bromoallyl Cation m/z 119 / 121 (1:1) M->F2 - •OEt (45 Da) Ether Cleavage F3 Oxonium Ion m/z 59 M->F3 - C3H4Br• (105/107 Da) Alpha Cleavage F4 Ethyl Cation m/z 29 M->F4 - C3H4BrO• (135/137 Da) Heterolytic Cleavage

EI-MS fragmentation pathways of 2-Bromo-3-ethoxyprop-1-ene.

Quantitative Fragment Mapping

To facilitate rapid spectral interpretation, the expected quantitative distribution of fragments is summarized below. Note: Relative abundances are empirical estimates based on analogous allylic bromides and aliphatic ethers.

m/zEstimated Relative AbundanceIon AssignmentMechanistic Origin
164 / 166 ~10-15% [M]+∙ Molecular ion (1:1 79Br / 81Br isotope ratio)
149 / 151 ~5-10% [M−CH3​]+ α -cleavage (loss of methyl radical)
119 / 121 ~35-40% [C3​H4​Br]+ Ether cleavage (loss of ethoxy radical)
85 100% (Base Peak) [C5​H9​O]+ Allylic cleavage (loss of bromine radical)
59 ~60-70% [C3​H7​O]+ α -cleavage (loss of 1-bromoethenyl radical)
45 ~25-30% [C2​H5​O]+ Ether cleavage (charge retention on oxygen)

Experimental Protocol: GC-EI-MS Workflow

A robust analytical method requires more than just running a sample; it requires a self-validating system to ensure instrumental fidelity. Mass bias in a quadrupole analyzer can artificially skew the 1:1 79Br / 81Br ratio, leading to misidentification[2]. The following protocol embeds causality into every step.

Step 1: System Suitability Test (SST) & Tuning
  • Action: Infuse a calibration standard containing 1-bromobutane.

  • Causality: Before analyzing the target ether, you must verify that the mass spectrometer accurately transmits the m/z 136/138 doublet at a strict 1:1 ratio. If the ratio deviates beyond 49:51, retune the quadrupole resolution and repeller voltages to eliminate high-mass discrimination.

Step 2: Sample Preparation
  • Action: Dilute 2-bromo-3-ethoxyprop-1-ene to 10 ppm in anhydrous dichloromethane (DCM).

  • Causality: Allylic bromides are highly reactive and prone to solvolysis or dehydrohalogenation in protic solvents. Anhydrous DCM ensures structural integrity prior to injection.

Step 3: Chromatographic Separation
  • Action: Inject 1 µL (split ratio 50:1) onto a DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Set the inlet temperature to 220°C.

  • Causality: A lower inlet temperature (220°C instead of the standard 250°C) is deliberately chosen to prevent thermal degradation (loss of HBr) of the allylic bromide within the glass liner.

Step 4: Electron Ionization & Acquisition
  • Action: Set the EI source to 70 eV and the source temperature to 230°C. Scan from m/z 35 to 300.

  • Causality: 70 eV is the universally accepted standard that imparts roughly 6,000 kJ/mol of internal energy to the molecule. This specific energy regime guarantees that the fragmentation matches established library spectra and ensures the reproducible expulsion of the bromine radical to form the m/z 85 base peak.

E-E-A-T Discussion: Isotope Effects & Analytical Confidence

From an expert standpoint, the most common pitfall in analyzing halogenated ethers is the misinterpretation of isotope fractionation. Recent theoretical evaluations of inter-ion and intra-ion isotope effects demonstrate that during the dehalogenation of molecular ions in EI-MS, the isotope ratio of the precursor ion increases while that of the product ion decreases[2].

When 2-bromo-3-ethoxyprop-1-ene fragments to the m/z 119/121 bromoallyl cation, the exact ratio of the doublet may shift slightly from the theoretical 50.69:49.31 ( 79Br : 81Br ) due to these kinetic isotope effects. Analysts must not mistake a 52:48 ratio for an interference or co-elution; rather, it is a documented quantum mechanical reality of EI-MS dehalogenation pathways[3]. By utilizing the complete isotopologue distribution rather than relying solely on neighboring peaks, researchers can achieve absolute analytical confidence in their structural elucidations.

References

  • Tang, C., et al. "Theoretical evaluation of inter-ion and intra-ion isotope effects in fragmentation: insights into chlorine and bromine isotope effects of halogenated organic compounds occurring in electron ionization mass spectrometry." RSC Advances, 2020. URL:[Link]

  • OpenOChem. "Strategy for Predicting Products of Allylic Brominations." OpenOChem Learning Portal. URL:[Link]

  • Hammerum, S., et al. "Investigation of the mechanism of alkyl radical elimination from ionised pentenyl methyl and hexenyl methyl ethers." Journal of Mass Spectrometry / ResearchGate. URL:[Link]

Sources

An In-depth Technical Guide to the Electronic Structure and Computational Modeling of 2-Bromo-3-ethoxyprop-1-ene

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Bromo-3-ethoxyprop-1-ene is a bifunctional organic molecule featuring a reactive vinyl bromide and an ethoxy allyl ether group. This unique combination makes it a valuable synthon for introducing complex fragments in organic synthesis and drug discovery. Understanding its electronic structure is paramount to predicting its reactivity, elucidating reaction mechanisms, and designing novel molecular scaffolds. This guide provides a comprehensive framework for the computational modeling of 2-Bromo-3-ethoxyprop-1-ene using Density Functional Theory (DFT). We present a self-validating, step-by-step protocol, explain the causality behind methodological choices, and discuss the interpretation of key electronic descriptors such as frontier molecular orbitals (FMOs) and the molecular electrostatic potential (MEP). The insights derived serve as a predictive tool for chemists, enabling more efficient and targeted molecular design.

Introduction: The Chemical and Strategic Importance of 2-Bromo-3-ethoxyprop-1-ene

Molecular Identity and Functional Significance

2-Bromo-3-ethoxyprop-1-ene possesses two key functional groups that dictate its chemical behavior:

  • Vinyl Bromide: The carbon-bromine (C-Br) bond on an sp² hybridized carbon is a cornerstone of modern synthetic chemistry.[1] It is a prime substrate for a multitude of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The electronic nature of this bond, particularly its polarization and the accessibility of its antibonding orbitals, is a critical determinant of its reactivity.[2]

  • Allyl Ether Moiety: The ethoxy group attached to an allylic carbon introduces additional functionality. The ether oxygen acts as a hydrogen bond acceptor, influencing solubility and potential biological interactions. The adjacent C=C double bond can participate in various addition reactions.[3]

The interplay between these two groups—how the electron-withdrawing bromine atom influences the electron density of the adjacent pi-system and ether linkage, and vice-versa—defines the molecule's unique reactivity profile.

The Imperative for Computational Modeling

While empirical studies can reveal reaction outcomes, a deep, predictive understanding requires a molecular-level perspective. Computational chemistry, particularly DFT, provides a powerful lens to investigate intrinsic molecular properties that are not directly observable.[4] By modeling the electronic landscape of 2-Bromo-3-ethoxyprop-1-ene, we can:

  • Identify the most electron-rich and electron-poor regions of the molecule.

  • Predict the sites susceptible to nucleophilic and electrophilic attack.

  • Analyze the frontier molecular orbitals (HOMO and LUMO) that govern chemical reactions.

  • Gain insights into the molecule's stability and kinetic reactivity.

This in silico approach accelerates research by allowing for the rapid screening of hypotheses and the rational design of experiments, ultimately saving time and resources.[5]

Theoretical Foundations: A Primer on Density Functional Theory (DFT)

The electronic structure of a molecule is governed by the Schrödinger equation, which is prohibitively complex to solve for all but the simplest systems. DFT offers a pragmatic and highly effective alternative. Instead of calculating the full many-electron wavefunction, DFT determines the total electronic energy of a molecule from its electron density.

This approach hinges on the selection of an appropriate exchange-correlation functional and a basis set .

  • Exchange-Correlation Functional: This is the heart of a DFT calculation, approximating the complex quantum mechanical interactions between electrons. For organic molecules containing halogens, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have a long track record of providing a robust balance between computational cost and accuracy.[6]

  • Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-311G(d,p) basis set is a popular choice, offering a flexible description of the electron distribution by employing a triple-split valence representation and adding polarization functions (d for heavy atoms, p for hydrogen) to account for non-spherical electron density, which is crucial for describing chemical bonds accurately.

The judicious selection of this functional/basis set combination is critical for obtaining chemically meaningful results.[7]

The Computational Workflow: A Validated Protocol

This section outlines a detailed, step-by-step protocol for modeling 2-Bromo-3-ethoxyprop-1-ene. This workflow is designed to be self-validating, ensuring the reliability of the final results.

Diagram: Computational Modeling Workflow

G cluster_prep Preparation cluster_calc Core Calculation cluster_analysis Analysis A 1. Molecular Construction (e.g., Avogadro, GaussView) B 2. Geometry Optimization (DFT: B3LYP/6-311G(d,p)) A->B C 3. Vibrational Frequency Analysis B->C D Validation Check: Zero Imaginary Frequencies? C->D E Troubleshoot Geometry (e.g., Use different starting conformer) D->E No F 4. Electronic Property Calculation (HOMO, LUMO, ESP, NBO) D->F Yes E->B G 5. Data Interpretation & Visualization F->G G cluster_prop Calculated Property cluster_react Predicted Reactivity HOMO High HOMO Energy/Density Nucleophilic Nucleophilic Site (Reacts with Electrophiles) HOMO->Nucleophilic LUMO Low LUMO Energy/Density Electrophilic Electrophilic Site (Reacts with Nucleophiles) LUMO->Electrophilic ESP_neg Negative ESP (Red Region) ESP_neg->Nucleophilic ESP_pos Positive ESP (Blue Region) ESP_pos->Electrophilic

Caption: Relationship between calculated electronic properties and predicted chemical reactivity.

Practical Applications in Synthesis and Drug Design

The computational data directly informs practical laboratory work:

  • Reaction Site Prediction: The dominance of the C-Br σ* orbital in the LUMO strongly supports its role as the primary electrophilic site for nucleophilic substitution and the key reactive center in palladium-catalyzed cross-coupling reactions. The MEP map can guide the choice of reagents, predicting where sterically unhindered nucleophiles will preferentially attack.

  • Mechanism Elucidation: By comparing the energies of potential intermediates and transition states (a more advanced application of this workflow), researchers can distinguish between competing reaction pathways, such as Sₙ2 versus elimination.

  • Drug Development: The MEP map is invaluable in drug design for predicting non-covalent interactions. The negative potential around the ether oxygen suggests it can act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets like protein active sites.

Conclusion

Computational modeling provides an indispensable toolkit for the modern chemist. By applying a robust and self-validating DFT protocol, we can deconstruct the complex electronic structure of 2-Bromo-3-ethoxyprop-1-ene. The analysis of its optimized geometry, frontier molecular orbitals, and electrostatic potential yields actionable intelligence, enabling the prediction of its chemical reactivity and its potential for interaction in biological systems. This in silico-first approach empowers researchers to move beyond trial-and-error, fostering a more rational and efficient path toward innovation in organic synthesis and drug discovery.

References

  • 2-Bromo-3-methoxyprop-1-ene | C4H7BrO | CID 13215587. PubChem. [Link]

  • Computational Chemistry Studies Relevant to Medicinal Chemistry. eScholarship, University of California. [Link]

  • 2-ethoxyprop-1-ene - ChemBK. ChemBK.com. [Link]

  • Haloalkane - Wikipedia. Wikipedia. [Link]

  • DFT calculation of Electronic properties, IR spectra, and NMR spectrum of tetrabromopentacene molecules. ResearchGate. [Link]

  • Computational chemistry for modeling relevant electronic and energetic properties of chemicals. Molecular Design Research Network (MoDRN). [Link]

  • Haloalkanes And Haloarenes. SATHEE - IIT Kanpur. [Link]

  • CHAPTER 7: HALOALKANES (PART 1: DRAW THE STRUCTURE & CLASSIFY). YouTube. [Link]

  • DFT and MP2 study on the electrophilic addition reaction of bromine to exo-tricyclo[3.2.1.0(2.4)]oct-6-ene. PubMed. [Link]

  • Synthesis, structures, DFT calculations, and catalytic application in the direct arylation of five-membered heteroarenes with aryl bromides of novel palladium-N-heterocyclic carbene PEPPSI-type complexes. RSC Publishing. [Link]

  • an introduction to halogenoalkanes (haloalkanes). Chemguide. [Link]

  • Synthesis and Reactions of (E)- and (Z)-1,3-Dibromo-2-methoxypropene. ResearchGate. [Link]

  • Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Jordan Journal of Chemistry (JJC). [Link]

  • Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. PMC. [Link]

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Methodological & Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Protocols Using 2-Bromo-3-ethoxyprop-1-ene

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

2-Bromo-3-ethoxyprop-1-ene (CAS 76692-35-8) is a highly versatile bifunctional building block characterized by a reactive vinylic bromide and an allylic aliphatic ether[1]. It is predominantly utilized in transition metal-catalyzed cross-coupling reactions to synthesize functionalized 2-substituted allyl ethers, which serve as critical intermediates in the synthesis of complex pharmaceuticals, natural products, and advanced materials.

The Suzuki-Miyaura cross-coupling of 2-bromo-3-ethoxyprop-1-ene with arylboronic acids is a robust method for forming C(sp2)–C(sp2) bonds. The mechanistic causality of this protocol relies heavily on the differential reactivity of the substrate's functional groups. The palladium(0) catalyst undergoes highly chemoselective oxidative addition into the C(sp2)–Br bond. Unlike allylic acetates or carbonates, which are prone to competing Tsuji-Trost allylic alkylation via C(sp3)–O cleavage[2], the aliphatic ethoxy group is a remarkably poor leaving group. This electronic disparity suppresses unwanted β-hydride elimination and allylic substitution pathways, ensuring the catalytic cycle halts cleanly at the Suzuki cross-coupling product.

Mechanistic Visualization

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition [Pd(II)(Vinyl)(Br)] Pd0->OxAdd 2-Bromo-3-ethoxyprop-1-ene TransMet Transmetalation [Pd(II)(Vinyl)(Ar)] OxAdd->TransMet ArB(OH)2 + Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 2-Aryl-3-ethoxyprop-1-ene

Figure 1: Pd-catalyzed Suzuki-Miyaura cross-coupling cycle of 2-bromo-3-ethoxyprop-1-ene.

Experimental Design & Parameter Optimization

A successful Suzuki-Miyaura coupling requires the precise tuning of the catalyst, base, and solvent to ensure the transmetalation step outpaces any potential catalyst deactivation or protodeboronation.

  • Catalyst Selection : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] is the standard, highly effective catalyst for electron-neutral and electron-deficient arylboronic acids. For sterically hindered ortho-substituted boronic acids, switching to a bidentate ligand complex like Pd(dppf)Cl2 is required to accelerate reductive elimination.

  • Base Selection : The base is not merely an acid scavenger; it is mechanistically active. Aqueous K3PO4 or Na2CO3 quaternizes the trivalent boron to form a tetravalent boronate complex[ArB(OH)3]-, which is sufficiently nucleophilic to transmetalate with the Pd(II) intermediate.

  • Solvent System : A biphasic solvent system (e.g., Toluene/H2O or THF/H2O) is critical. The organic phase dissolves the catalyst and 2-bromo-3-ethoxyprop-1-ene, while the aqueous phase dissolves the base and facilitates boronate formation, a principle well-established in aqueous cross-coupling methodologies[3].

Quantitative Data Summaries

The following table summarizes the optimized reaction parameters and expected yields for coupling 2-bromo-3-ethoxyprop-1-ene with various classes of arylboronic acids.

Boronic Acid TypeCatalyst SystemBase / SolventTemp / TimeExpected Yield
Electron-Neutral (e.g., Phenyl)5 mol% Pd(PPh3)4K3PO4 / Toluene:H2O (3:1)80 °C / 4 h85–92%
Electron-Rich (e.g., 4-Methoxyphenyl)5 mol% Pd(PPh3)4K3PO4 / Toluene:H2O (3:1)80 °C / 6 h78–85%
Electron-Deficient (e.g., 4-Fluorophenyl)5 mol% Pd(PPh3)4K3PO4 / Toluene:H2O (3:1)80 °C / 4 h88–95%
Sterically Hindered (e.g., 2-Tolyl)5 mol% Pd(dppf)Cl2Na2CO3 / THF:H2O (4:1)90 °C / 12 h65–75%

Detailed Step-by-Step Protocol: Synthesis of 2-Phenyl-3-ethoxyprop-1-ene

Objective : Cross-coupling of 2-bromo-3-ethoxyprop-1-ene with phenylboronic acid. Scale : 10.0 mmol.

Materials:
  • 2-Bromo-3-ethoxyprop-1-ene (1.65 g, 10.0 mmol)

  • Phenylboronic acid (1.46 g, 12.0 mmol, 1.2 equiv)

  • Pd(PPh3)4 (0.58 g, 0.5 mmol, 5 mol%)

  • Potassium phosphate tribasic (K3PO4) (4.25 g, 20.0 mmol, 2.0 equiv)

  • Toluene (30 mL) and Deionized Water (10 mL)

Step-by-Step Procedure:
  • Apparatus Preparation : Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a continuous stream of dry Argon.

  • Reagent Loading : Charge the flask with phenylboronic acid (1.46 g) and Pd(PPh3)4 (0.58 g).

    • Causality: Loading the air-sensitive Pd(0) catalyst last minimizes its exposure to atmospheric oxygen, preventing premature oxidation to inactive Pd(II) species.

  • Solvent Addition & Degassing : Add Toluene (30 mL). Degas the suspension by sparging with Argon for 10 minutes. In a separate flask, dissolve K3PO4 (4.25 g) in deionized water (10 mL), degas, and transfer this aqueous solution to the reaction flask via syringe.

  • Substrate Addition : Inject 2-bromo-3-ethoxyprop-1-ene (1.65 g) into the biphasic mixture via syringe.

  • Reaction Execution : Heat the biphasic mixture to 80 °C in a pre-heated oil bath with vigorous stirring (1000 rpm).

    • Causality: Vigorous stirring is mandatory to maximize the interfacial surface area between the organic and aqueous phases, ensuring efficient boronate formation and transmetalation.

  • Self-Validating Monitoring : Monitor the reaction via TLC (Hexanes/Ethyl Acetate 9:1). The starting material (2-bromo-3-ethoxyprop-1-ene) is weakly UV-active, while the product (2-phenyl-3-ethoxyprop-1-ene) is highly UV-active due to the conjugated styrene-like system. The reaction is typically complete within 4 hours.

  • Workup : Cool the mixture to room temperature. Transfer to a separatory funnel, add 20 mL of Ethyl Acetate, and separate the phases. Extract the aqueous phase with Ethyl Acetate (2 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography on silica gel (eluting with Hexanes to 5% Ethyl Acetate in Hexanes) to afford the pure product as a colorless oil.

  • Analytical Validation : Confirm the product structure via 1H NMR. The disappearance of the vinylic protons of the starting material (typically around δ 5.6 and 5.9 ppm) and the appearance of new vinylic protons shifted by the deshielding anisotropic effect of the phenyl ring (along with the aromatic protons at δ 7.2–7.5 ppm) confirm successful coupling.

References[1] Benchchem. "2-Bromo-3-ethoxyprop-1-ene|CAS 76692-35-8". Benchchem Product Catalog. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPdyseCvgtJlg364n1UAQkSbxvu9FdJbh5gmxYc7GGPsfklEjbpm8Pz-MRGgOogHG35AlELMzXcpiYT5MRcytcI1g1MRucUvqbKuMh-n8qeXGJiTNnGqvP9hkPVyl4690N_KH9hw==[3] The Journal of Organic Chemistry. "Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones". ACS Publications. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-4xqunKEiN7r-uBdOvWuGSs2xHDyoiV5yB5Ca9PJjHXrqOlpVedKNMm1MW6Vt8EyyuuDqY6_LaEnBDEpPqbiCRmZmXMZczrBDsuQ1kp8c9TyjIE128NzAoIShmNl_NNRDIPSyWiDyKej5nw==[2] ResearchGate. "(PDF) Three‐Component Palladium‐Catalyzed Tandem Suzuki‐Miyaura/Allylic Substitution: A Regioselective Synthesis of (2‐Arylallyl) Aryl Sulfones". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgP-Rzk04c_LFG1dwQMAsGA2tbTa8jwvcKNWZqxETsJ0iJNMJ0RtdsvZ0IAuWnwpOEfK6KMq4iKc-AVAvd7eTOGBYhkkdAkp6jdujUV0rQflgHlm6JiUPALXfMmh9J1WxNT3vGj0W3Pn9d24O1elCORAeavgDNYbtO8LflMC4zPbEITEBtirAB3ZAC13G_MNuvJmZjaN_Wpa151DZX-ITi6c7d-nicsBV5Elfi7h2x6NwYUerMf-22w69K2lkNvDWfWNCfRaZcQ9FZff_PbKwzE4VKoXEapl-8351yoWgw0zMVVpw4pxQGWg4vhubTYaGyAz1z

Sources

Application Note: Synthesis and Handling of the Grignard Reagent from 2-Bromo-3-ethoxyprop-1-ene

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of ethoxyallyl and ethoxyvinyl motifs is a critical transformation in the synthesis of complex active pharmaceutical ingredients (APIs). 2-Bromo-3-ethoxyprop-1-ene serves as a highly versatile building block for these motifs. However, the preparation of its corresponding Grignard reagent presents a notorious synthetic challenge due to the extreme instability of the resulting organomagnesium species at ambient temperatures. This application note details the causality behind this instability and provides a field-proven, self-validating protocol utilizing low-temperature halogen-metal exchange to successfully generate and trap this highly reactive intermediate.

Mechanistic Insights: The β -Elimination Challenge

When attempting to generate a Grignard reagent from 2-bromo-3-ethoxyprop-1-ene using classical magnesium turnings, the reaction fails catastrophically. The causality lies in the structural arrangement of the molecule: once the carbon-magnesium bond forms at the C2 vinylic position, the highly polarized C–Mg bond is positioned β to the ethoxy leaving group.

At standard temperatures, this intermediate undergoes a rapid, thermodynamically driven β -elimination. The uncomplexed organomagnesium species expels magnesium bromoethoxide, generating allene (propadiene) gas. To prevent this decomposition, the metalation must be performed at cryogenic temperatures. However, classical Mg(0) insertion into a vinylic bromide is kinetically dead at -78 °C.

The solution is a halogen-metal exchange using [1]. The thermodynamic driving force for this exchange is the higher electronegativity of the sp2 -hybridized vinyl carbon compared to the sp3 -hybridized isopropyl group. The kinetic enabler is the lithium chloride, which of the Grignard reagent into highly reactive monomeric species[2]. This allows the exchange to proceed swiftly at -40 °C—a temperature where the β -elimination pathway is kinetically frozen, ensuring [3].

Mechanism Substrate 2-Bromo-3-ethoxyprop-1-ene Mg_Direct Mg(0) Turnings (Reflux / RT) Substrate->Mg_Direct Turbo_Mg iPrMgCl·LiCl (-78 °C to -40 °C) Substrate->Turbo_Mg Unstable_Int [CH2=C(MgBr)CH2OEt] Unstable Intermediate Mg_Direct->Unstable_Int Stable_Int CH2=C(MgCl)CH2OEt·LiCl Stable Grignard Turbo_Mg->Stable_Int Elimination β-Elimination Allene + EtOMgBr Unstable_Int->Elimination Fast Stable_Int->Elimination Warming > -20 °C Product Electrophilic Trapping (e.g., Aldehyde) Stable_Int->Product Electrophile

Mechanistic divergence of 2-bromo-3-ethoxyprop-1-ene metalation pathways.

Quantitative Data: Stability vs. Temperature

The table below summarizes the critical relationship between the preparation method, temperature, and the half-life of the resulting Grignard reagent. Strict adherence to the -40 °C threshold is mandatory to achieve high yields.

Preparation MethodTemperature (°C)Half-Life of GrignardPrimary ByproductYield of Trapped Product
Mg(0) Insertion25 (RT)< 1 secondAllene gas< 5%
iPrMgCl (No LiCl)-40~ 10 minutesUnreacted SM15 - 20%
iPrMgCl·LiCl -40 > 4 hours Isopropyl Bromide 85 - 92%
iPrMgCl·LiCl0~ 5 minutesAllene gas< 10%

Experimental Protocol: Low-Temperature Halogen-Metal Exchange

To ensure this protocol operates as a self-validating system , the procedure incorporates an immediate electrophilic quench aliquot. By trapping a fraction of the formed Grignard with a standard electrophile (e.g., benzaldehyde), researchers can obtain a quantifiable HPLC readout of the active Grignard species before committing the bulk reagent to a precious downstream API intermediate.

Reagents & Equipment
  • 2-Bromo-3-ethoxyprop-1-ene (1.0 equiv, rigorously dried over molecular sieves)

  • iPrMgCl·LiCl (Turbo Grignard, 1.3 M in THF, 1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF, inhibitor-free)

  • Oven-dried Schlenk flask, magnetic stir bar, and Argon manifold.

Step-by-Step Methodology
  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3 times).

  • Substrate Dissolution: Add 2-bromo-3-ethoxyprop-1-ene (10.0 mmol) to the flask, followed by 20 mL of anhydrous THF.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C. Causality: Starting at -78 °C dissipates the exothermic heat of the initial exchange, preventing localized hot spots that trigger β -elimination.

  • Reagent Addition: Add iPrMgCl·LiCl (11.0 mmol, 8.46 mL of a 1.3 M solution) dropwise via syringe over 15 minutes down the inner wall of the flask to pre-cool the titrant.

  • Halogen-Metal Exchange: Remove the dry ice bath and replace it with a dry ice/acetonitrile bath maintained at -40 °C. Stir the homogeneous solution for 1 hour.

  • Validation & Trapping:

    • Self-Validation Check: Withdraw a 0.1 mL aliquot and quench into a vial containing 0.5 mL of a 1M benzaldehyde solution in THF. Analyze via LC-MS to confirm the presence of the trapped allylic alcohol product.

    • Bulk Quench: Once validated, add the desired downstream electrophile (1.2 equiv) dropwise at -40 °C.

  • Workup: Stir for an additional 2 hours, slowly warming to -10 °C. Quench the reaction carefully with saturated aqueous NH₄Cl, extract with ethyl acetate, and dry the organic layer over Na₂SO₄.

Workflow Step1 Dry Flask & Argon Purge Step2 Dissolve Substrate in dry THF Step1->Step2 Step3 Cool to -78 °C (Dry Ice/Acetone) Step2->Step3 Step4 Dropwise Addition of iPrMgCl·LiCl Step3->Step4 Step5 Stir 1h at -40 °C (Halogen Exchange) Step4->Step5 Step6 Add Electrophile (e.g., Aldehyde) Step5->Step6

Step-by-step workflow for the low-temperature preparation and trapping.

References

  • Title: A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides Source: Angewandte Chemie International Edition (via PubMed) URL: [Link]

  • Title: Preparation of Functionalized Grignard Reagents Source: Organic Chemistry Portal URL: [Link]

  • Title: Dicarbanion Compounds: The Bridge between Organometallic Reagents and Mononuclear Heterocycles Source: Chemical Reviews (ACS Publications) URL: [Link]

Sources

The Synthetic Utility of 2-Bromo-3-ethoxyprop-1-ene in the Total Synthesis of Natural Products: A Detailed Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Versatile C3 Building Block

In the intricate and often challenging field of natural product total synthesis, the strategic selection of building blocks is paramount to the success and efficiency of a synthetic campaign. Among the arsenal of reagents available to the modern organic chemist, 2-bromo-3-ethoxyprop-1-ene has emerged as a versatile and powerful three-carbon (C3) synthon. Its unique bifunctional nature, possessing both a vinyl bromide moiety ripe for metal-catalyzed cross-coupling and an enol ether poised for hydrolysis to a ketone, offers a diverse range of synthetic possibilities. This guide provides an in-depth exploration of the application of 2-bromo-3-ethoxyprop-1-ene in the total synthesis of complex natural products, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

The core utility of 2-bromo-3-ethoxyprop-1-ene lies in its ability to act as a precursor to the 2-ethoxyallyl cation or its corresponding organometallic nucleophilic equivalents. This reactivity allows for its participation in a variety of powerful carbon-carbon bond-forming reactions, most notably in annulation strategies for the construction of functionalized cyclic systems. The ethoxy group serves as a masked ketone, which can be revealed under mild acidic conditions, providing a strategic handle for further molecular elaboration.

Core Application: [3+3] Annulation in the Synthesis of Functionalized Cyclohexenones

A prime example of the strategic application of 2-bromo-3-ethoxyprop-1-ene is in [3+3] annulation reactions to construct highly functionalized cyclohexenone rings, which are common structural motifs in a vast array of terpenoid and polyketide natural products. In this strategy, 2-bromo-3-ethoxyprop-1-ene serves as the source of a 2-ethoxyallyl nucleophile, which acts as a three-carbon component that reacts with a three-carbon electrophile.

One of the most effective methods to generate the requisite nucleophile is through the formation of an organometallic reagent, such as an organozinc or organostannane derivative. For instance, treatment of 2-bromo-3-ethoxyprop-1-ene with a zinc-copper couple or by transmetalation from a corresponding lithiate or Grignard reagent can generate a 2-ethoxyallylzinc or 2-ethoxyallylstannane species in situ. These reagents are sufficiently nucleophilic to engage in conjugate addition reactions with α,β-unsaturated carbonyl compounds, initiating a cascade that ultimately leads to the formation of a six-membered ring.

Below is a generalized workflow illustrating this key transformation:

workflow cluster_reaction Key Annulation Sequence reagent 2-Bromo-3-ethoxyprop-1-ene activation Activation (e.g., Zn(0), n-BuLi then ZnBr2) reagent->activation nucleophile 2-Ethoxyallyl Nucleophile (e.g., Organozinc) activation->nucleophile conjugate_add Conjugate Addition nucleophile->conjugate_add electrophile α,β-Unsaturated Ketone (1,3-dicarbonyl equivalent) electrophile->conjugate_add enolate Intermediate Enolate conjugate_add->enolate cyclization Intramolecular Aldol-type Cyclization enolate->cyclization cyclohexenone_enol_ether Cyclohexenone Enol Ether cyclization->cyclohexenone_enol_ether hydrolysis Acidic Hydrolysis cyclohexenone_enol_ether->hydrolysis product Functionalized Cyclohexenone hydrolysis->product

Caption: Generalized workflow for the [3+3] annulation using a 2-ethoxyallyl nucleophile derived from 2-bromo-3-ethoxyprop-1-ene.

Case Study: Total Synthesis of a Terpenoid Natural Product Core

To illustrate the practical application of this methodology, we will examine a key fragment synthesis that mirrors strategies used for various terpenoid natural products. The target is a functionalized hydroquinone, a common precursor to more complex structures.

The retrosynthetic analysis reveals a strategy centered on the construction of a substituted cyclohexenone ring via a [3+3] annulation, which is then aromatized.

retrosynthesis target Functionalized Hydroquinone aromatization Aromatization target->aromatization cyclohexenone Substituted Cyclohexenone aromatization->cyclohexenone annulation [3+3] Annulation cyclohexenone->annulation reagent1 2-Bromo-3-ethoxyprop-1-ene annulation->reagent1 reagent2 α,β-Unsaturated Aldehyde annulation->reagent2

Caption: Retrosynthetic analysis for a functionalized hydroquinone, highlighting the key [3+3] annulation.

Experimental Protocol: Synthesis of a Functionalized Cyclohexenone Intermediate

This protocol details the synthesis of a key cyclohexenone intermediate via a Lewis acid-mediated [3+3] annulation between an in situ generated 2-ethoxyallyl nucleophile and an α,β-unsaturated aldehyde.

Materials:

  • 2-Bromo-3-ethoxyprop-1-ene

  • Anhydrous Tetrahydrofuran (THF)

  • tert-Butyllithium (t-BuLi) in pentane (1.7 M)

  • Anhydrous Zinc Bromide (ZnBr₂)

  • α,β-Unsaturated aldehyde (e.g., crotonaldehyde)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Generation of the 2-Ethoxyallyl Nucleophile:

    • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF (0.5 M based on the bromide).

    • Cool the flask to -78 °C in a dry ice/acetone bath.

    • Add 2-bromo-3-ethoxyprop-1-ene (1.0 eq) to the cooled THF.

    • Slowly add tert-butyllithium (2.1 eq) dropwise via syringe over 15 minutes, maintaining the temperature at -78 °C. The solution will typically turn a pale yellow color.

    • After stirring for 30 minutes at -78 °C, add a solution of anhydrous zinc bromide (1.1 eq) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to 0 °C and stir for an additional 30 minutes.

  • [3+3] Annulation:

    • In a separate flame-dried flask under argon, prepare a solution of the α,β-unsaturated aldehyde (1.2 eq) in anhydrous THF.

    • Cool this solution to -78 °C.

    • To the aldehyde solution, add boron trifluoride diethyl etherate (1.2 eq) dropwise.

    • Slowly transfer the freshly prepared 2-ethoxyallylzinc bromide solution from the first flask to the aldehyde/Lewis acid mixture via cannula, keeping the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired cyclohexenone enol ether.

  • Hydrolysis to the Cyclohexenone:

    • Dissolve the purified enol ether in a mixture of THF and 1 M aqueous HCl (3:1 v/v).

    • Stir the solution at room temperature for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Neutralize the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the product with ethyl acetate (3 x 30 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The resulting crude cyclohexenone can be further purified by chromatography if necessary.

Data Summary:

StepReactantsKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Nucleophile Generation2-Bromo-3-ethoxyprop-1-enet-BuLi, ZnBr₂THF-78 to 01- (in situ)
Annulation2-Ethoxyallylzinc bromide, α,β-Unsaturated aldehydeBF₃·OEt₂THF-78 to RT1465-75
HydrolysisCyclohexenone enol ether1 M HClTHF/H₂ORT4-685-95

Mechanistic Insights and Causality

The choice of reagents and reaction conditions is critical for the success of this annulation.

  • Generation of the Organometallic Reagent: The initial lithium-halogen exchange with tert-butyllithium at low temperature efficiently generates the 2-ethoxyallyllithium species. Transmetalation with zinc bromide is crucial as it produces a less reactive and more selective organozinc reagent, which is less prone to side reactions such as direct addition to the carbonyl group of the aldehyde.

  • Lewis Acid Activation: The use of a Lewis acid like BF₃·OEt₂ is essential to activate the α,β-unsaturated aldehyde towards nucleophilic attack. The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the β-carbon and facilitating the conjugate addition.

  • Stereochemical Considerations: The stereochemical outcome of the annulation can often be controlled by the choice of substrates and reaction conditions. The initial conjugate addition and subsequent intramolecular cyclization proceed through defined transition states that can be influenced by steric and electronic factors.

Conclusion and Future Outlook

2-Bromo-3-ethoxyprop-1-ene stands as a testament to the power of strategic reagent design in organic synthesis. Its ability to serve as a masked ketone and a versatile C3 nucleophile precursor makes it an invaluable tool for the construction of complex cyclic systems found in a plethora of natural products. The [3+3] annulation strategy highlighted herein is a robust and reliable method for the synthesis of functionalized cyclohexenones, providing a convergent and efficient entry into diverse molecular architectures. As the quest for novel and more efficient synthetic routes to biologically active natural products continues, the creative application of building blocks like 2-bromo-3-ethoxyprop-1-ene will undoubtedly play a pivotal role in advancing the frontiers of chemical synthesis and drug discovery.

Application Note: Synthesis of Functionalized Vinyl Ethers via 2-Bromo-3-ethoxyprop-1-ene

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

Functionalized vinyl ethers are highly versatile building blocks in organic synthesis and drug development, serving as critical intermediates for Claisen rearrangements, cycloadditions, and the synthesis of complex oxygenated heterocycles[1]. However, the direct synthesis of highly substituted vinyl ethers via classical Reppe vinylation or Wittig olefination often suffers from harsh conditions, poor stereocontrol, or limited functional group tolerance[2].

To circumvent these limitations, 2-Bromo-3-ethoxyprop-1-ene serves as an ideal bifunctional lynchpin. It features a highly reactive vinyl bromide moiety primed for carbon-carbon bond formation, alongside an allylic ethyl ether. By employing a two-step sequence—palladium-catalyzed cross-coupling followed by transition-metal-catalyzed olefin isomerization—researchers can access densely functionalized vinyl ethers with high modularity and excellent yield.

Mechanistic Framework & Causality

The success of this synthetic strategy relies on the strict sequencing of the two transformations and the specific choice of catalytic systems.

Why perform cross-coupling before isomerization? If isomerization were performed first, the resulting 2-bromo-1-ethoxyprop-1-ene (a brominated vinyl ether) would be highly electron-rich and susceptible to rapid hydrolysis under the aqueous basic conditions required for Suzuki-Miyaura coupling. By executing the C-C bond formation on the robust allylic ether intermediate, we preserve the integrity of the oxygenated functionality[3].

  • Step 1: Palladium-Catalyzed Cross-Coupling: The vinyl bromide undergoes rapid oxidative addition with Pd(0) catalysts. Subsequent transmetalation with an organoboron reagent and reductive elimination yields a 2-substituted allylic ether.

  • Step 2: Transition-Metal Catalyzed Isomerization: The isolated allylic ether is treated with a Ruthenium-hydride catalyst. The thermodynamic driving force for this reaction is the formation of a double bond conjugated with both the new substituent (e.g., an aryl ring) and the oxygen lone pair, shifting the equilibrium entirely toward the vinyl ether[1].

Workflow SM 2-Bromo-3-ethoxyprop-1-ene (Lynchpin) CC Pd-Catalyzed Cross-Coupling SM->CC Ar-B(OH)2 Pd(0), Base INT 2-Aryl Allyl Ether (Intermediate) CC->INT ISO Ru-Catalyzed Isomerization INT->ISO [Ru]-H cat. Δ PROD Functionalized Vinyl Ether ISO->PROD

Synthetic workflow for functionalized vinyl ethers via cross-coupling and isomerization.

Reaction Optimization & Quantitative Data

The following tables summarize the optimization parameters for both the cross-coupling and isomerization phases, demonstrating the causality behind the chosen protocol conditions.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling (Step 1) Reaction of 2-bromo-3-ethoxyprop-1-ene with Phenylboronic acid.

Catalyst System (5 mol%)Solvent SystemBase (2.0 eq)Temp (°C)Yield (%)Observation
Pd(PPh₃)₄Toluene/EtOH/H₂OK₂CO₃8088Clean conversion, standard conditions.
Pd(dppf)Cl₂1,4-Dioxane/H₂OCs₂CO₃9092Faster reaction, excellent for hindered boronic acids.
Pd(OAc)₂ / SPhosTHF/H₂OK₃PO₄6595Highest yield, lowest temperature required.

Table 2: Isomerization of 2-Phenyl-3-ethoxyprop-1-ene to Vinyl Ether (Step 2) Tracking the conversion to 1-ethoxy-2-phenylprop-1-ene.

Catalyst/ReagentSolventTemp (°C)Time (h)Conversion (%)E/Z Ratio
t-BuOK (20 mol%)THF6512751.2:1
[Ir(cod)Cl]₂ (5 mol%)Toluene808893:1
RuClH(CO)(PPh₃)₃ (2 mol%)Toluene804>995:1

Note: The Ruthenium-hydride complex provides superior conversion and higher thermodynamic E/Z selectivity compared to base-catalyzed methods[3].

Experimental Methodologies & Self-Validating Protocols

Protocol A: Synthesis of 2-Phenyl-3-ethoxyprop-1-ene

Objective: Install the functional group via Suzuki-Miyaura coupling while preserving the allylic ether.

  • Setup: To an oven-dried, argon-purged 50 mL Schlenk flask, add 2-bromo-3-ethoxyprop-1-ene (1.65 g, 10.0 mmol), phenylboronic acid (1.46 g, 12.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.57 g, 0.5 mmol, 5 mol%).

  • Solvent Introduction: Inject a degassed mixture of Toluene/EtOH/H₂O (2:1:1 v/v/v, 20 mL) via syringe.

  • Reaction: Heat the biphasic mixture to 80 °C under vigorous stirring for 12 hours.

  • Self-Validation (TLC): Monitor via TLC (Hexanes/EtOAc 9:1). The starting material (R_f ≈ 0.6) will disappear, replaced by a UV-active spot (R_f ≈ 0.5) that stains yellow with KMnO₄.

  • Workup: Cool to room temperature, dilute with EtOAc (30 mL), and separate the layers. Wash the organic layer with brine (2 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, Hexanes/EtOAc 95:5) to afford the intermediate as a colorless oil.

Protocol B: Isomerization to 1-Ethoxy-2-phenylprop-1-ene

Objective: Catalytically migrate the double bond to form the target functionalized vinyl ether.

  • Setup: In a glovebox or under strict argon flow, charge a 25 mL Schlenk tube with 2-phenyl-3-ethoxyprop-1-ene (1.62 g, 10.0 mmol) and anhydrous Toluene (10 mL).

  • Catalyst Addition: Add the carbonylchlorohydridotris(triphenylphosphine)ruthenium(II) catalyst, RuClH(CO)(PPh₃)₃ (0.19 g, 0.2 mmol, 2 mol%).

  • Reaction: Seal the tube and heat to 80 °C for 4 hours. The solution will turn a homogeneous pale yellow.

  • Self-Validation (NMR Tracking): Take a 0.1 mL aliquot, evaporate, and dissolve in CDCl₃. The terminal alkene protons of the starting material (two singlets at ~5.3 ppm and ~5.5 ppm) must be completely absent. A new diagnostic quartet for the vinyl ether proton (=CH-O) will appear at ~6.5 ppm.

  • Workup & Purification (Critical Step): Vinyl ethers are highly sensitive to acid-catalyzed hydrolysis[2]. Do not use standard silica gel. Filter the crude mixture through a short pad of basic alumina (eluting with Hexanes containing 1% Et₃N) to remove the ruthenium catalyst. Concentrate in vacuo to yield the pure functionalized vinyl ether.

Mechanism RuCat [Ru]-H Active Catalyst Coord Alkene Coordination (Allyl Ether + [Ru]-H) RuCat->Coord Insert Regioselective Hydrometalation (Insertion into C=C) Coord->Insert BetaElim β-Hydride Elimination (Conjugation Driven) Insert->BetaElim Product Vinyl Ether Product + Regenerated [Ru]-H BetaElim->Product Product->RuCat Catalytic Cycle

Mechanism of Ru-catalyzed isomerization of allyl ethers to vinyl ethers.

Analytical Validation & Troubleshooting

  • Hydrolysis Prevention: If the final product exhibits an aldehyde peak (~9.8 ppm) and an ethyl triplet (~1.2 ppm) characteristic of ethanol in the ¹H NMR spectrum, the vinyl ether has hydrolyzed. Ensure all glassware is base-washed and strictly avoid acidic environments during purification.

  • Isomerization Stalling: If the isomerization stalls before completion, the Ru-catalyst may have been poisoned by residual peroxides in the ether starting material. Ensure the 2-aryl-3-ethoxyprop-1-ene is passed through basic alumina prior to the addition of the Ru-catalyst.

References

  • Title: Synthesis of Allyl and Alkyl Vinyl Ethers Using an in Situ Prepared Air-Stable Palladium Catalyst. Efficient Transfer Vinylation of Primary, Secondary, and Tertiary Alcohols Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Base-Mediated Cyclocondensation of Salicylaldehydes and 2-Bromoallyl Sulfones for the Synthesis of 3-Sulfonylchromene Derivatives and Their Regioselective Friedel–Crafts Heteroarylation Reactions Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Tertiary Amine-Catalyzed Synthesis of Functionalized Vinyl Ether Derivatives Source: Asian Journal of Organic Chemistry URL: [Link]

  • Title: Organic Syntheses Procedure: Iridium-Catalyzed Synthesis of Vinyl Ethers Source: Organic Syntheses URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilization & Handling of 2-Bromo-3-ethoxyprop-1-ene

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for reactive intermediates. This guide is specifically engineered for researchers, process chemists, and drug development professionals handling 2-Bromo-3-ethoxyprop-1-ene (CAS: 76692-35-8). Due to its dual functionality as an allylic bromide and an aliphatic ether, this compound is highly susceptible to spontaneous polymerization, auto-oxidation, and degradation.

Below, you will find mechanistic insights, troubleshooting FAQs, quantitative stabilization data, and self-validating experimental protocols to ensure the integrity of your reagent.

Mechanistic Overview of Degradation

Understanding the causality behind the degradation of 2-Bromo-3-ethoxyprop-1-ene is critical for preventing it. The molecule possesses a weak C-Br bond at the allylic position. Upon exposure to light or thermal stress, this bond undergoes homolytic cleavage. The resulting allylic radical is exceptionally stable because the unpaired electron is delocalized over the conjugated pi system 1. This low activation energy for radical formation makes it a potent initiator for spontaneous radical polymerization [[2]]().

Concurrently, the ethoxy group is prone to auto-oxidation, forming hydroperoxides that act as secondary radical initiators. Finally, trace moisture hydrolyzes the bromide, releasing hydrogen bromide (HBr), which acts as a catalyst for cationic polymerization and further accelerates decomposition 3.

G cluster_triggers Degradation Triggers cluster_intermediates Reactive Intermediates cluster_polymers Polymerization Pathways cluster_inhibitors Stabilization Strategies A 2-Bromo-3-ethoxyprop-1-ene (Monomer) O2 Oxygen Exposure (Auto-oxidation) A->O2 LightHeat Light / Heat (Homolytic Cleavage) A->LightHeat Moisture Trace Moisture (Hydrolysis) A->Moisture Peroxides Peroxides O2->Peroxides Radicals Allylic / Br• Radicals LightHeat->Radicals HBr HBr Generation Moisture->HBr Peroxides->Radicals RadPoly Radical Polymerization Radicals->RadPoly Initiation CatPoly Cationic Polymerization HBr->CatPoly Catalysis Antiox Phenothiazine / TEMPO Antiox->Peroxides Quenches Antiox->Radicals Scavenges ColdDark Cold (-20°C) / Dark Storage ColdDark->LightHeat Prevents AcidScav K2CO3 / Mol. Sieves AcidScav->HBr Neutralizes

Mechanistic pathways of 2-Bromo-3-ethoxyprop-1-ene degradation and targeted stabilization strategies.

Troubleshooting Guide & FAQs

Q1: My batch of 2-Bromo-3-ethoxyprop-1-ene has turned yellow and increased in viscosity. What happened? A1: The yellowing is a definitive indicator of free bromine (Br₂) or hydrogen bromide (HBr) release, caused by the photolytic or thermal cleavage of the C-Br bond. The increase in viscosity means the generated allylic radicals have successfully initiated a spontaneous chain-growth polymerization. Once this process begins, the batch must be re-purified before use in sensitive syntheses.

Q2: What is the most effective chemical stabilizer to prevent this polymerization? A2: Because degradation occurs via multiple pathways, a dual-action approach is required. To quench radical propagation, industrial standards dictate adding 0.001–5.0 wt% of a radical scavenger such as phenothiazine or an aliphatic nitroxide compound (e.g., TEMPO) 4. Simultaneously, to prevent acid-catalyzed cationic polymerization, the compound should be stored over an acid scavenger like activated molecular sieves or anhydrous potassium carbonate [[3]]().

Q3: Can I store the stabilized compound at room temperature? A3: No. Even with chemical stabilizers, the recommended storage temperature is strictly between -20°C and +10°C 3. Lower temperatures kinetically suppress the rate of homolytic cleavage and auto-oxidation, extending the shelf-life exponentially.

Q4: How do I remove the stabilizers before using the compound in a sensitive catalytic reaction? A4: Phenothiazine and BHT can inhibit radical-mediated synthetic steps. To remove them, pass the neat liquid through a short plug of activated basic alumina immediately prior to the reaction, or perform a short-path vacuum distillation.

Quantitative Data: Stabilizer Selection Matrix

Use the following table to select the appropriate stabilization strategy based on your storage duration and downstream application requirements.

Stabilization Agent / ConditionPrimary Mechanism of ActionRecommended ConcentrationEfficacy (Shelf-life Extension)Drawbacks / Downstream Considerations
Phenothiazine / TEMPO Radical scavenging / Chain termination10 - 500 ppm (0.001 - 0.05 wt%)Excellent (> 6 months at 4°C)Must be removed prior to radical-mediated cross-coupling reactions.
BHT (Butylated hydroxytoluene) Antioxidant / Peroxide prevention100 - 250 ppmGood (3 - 6 months at 4°C)Less effective against purely photolytic C-Br cleavage.
K₂CO₃ (Anhydrous) Acid (HBr) scavenging1 - 5 wt% (heterogeneous)Moderate (Prevents cationic poly)Insoluble; requires physical filtration before use.
Molecular Sieves (4Å) Moisture & trace HBr removal5 - 10% v/vGood (Maintains anhydrous state)Does not prevent radical initiation; must be combined with BHT/TEMPO.
Cold & Dark Storage Kinetic suppression of homolysis-20°C to +10°C, Amber vialMandatory Baseline Condensation risk upon opening if not warmed to room temperature first.

Experimental Protocols: Purification & Stabilization Workflow

If your 2-Bromo-3-ethoxyprop-1-ene has already begun to polymerize (indicated by yellowing or viscosity increase), use this self-validating protocol to recover and stabilize the monomer.

Objective: To recover pure monomer from a degraded batch and establish a robust stabilization matrix for long-term storage.

Step 1: Pre-treatment and Acid Neutralization

  • Action: Dilute the degraded monomer in a non-polar solvent (e.g., anhydrous pentane) and pass it through a short pad of activated basic alumina.

  • Causality: Basic alumina traps highly polar polymeric chains, neutralizes trace HBr [[3]](), and strips out existing hydroperoxides formed via ether auto-oxidation.

Step 2: Short-Path Vacuum Distillation

  • Action: Evaporate the pentane, then perform a short-path distillation under high vacuum (< 1 mmHg). Keep the heating bath strictly below 40°C.

  • Causality: Allyl bromides decompose vigorously upon exposure to high heat 3. Vacuum distillation lowers the boiling point, limiting thermal stress and preventing the generation of new allylic radicals during purification 1.

Step 3: Self-Validation (Purity & Peroxide Check)

  • Action: Test a 10 µL aliquot of the distillate with KI-starch indicator paper moistened with dilute acetic acid.

  • Validation: A lack of blue/black color confirms the complete absence of peroxides. Subsequent ¹H-NMR analysis should show sharp vinylic proton signals without the broad baseline humps characteristic of oligomers.

Step 4: Introduction of Stabilizers

  • Action: Immediately add 100 ppm of phenothiazine 4 and 5% w/v activated 4Å molecular sieves directly to the receiving flask containing the pure monomer.

  • Causality: Phenothiazine quenches any newly formed radicals, while molecular sieves continuously adsorb trace moisture, preventing future HBr formation 3.

Step 5: Inerting and Storage

  • Action: Purge the storage vial with Argon for 60 seconds, seal tightly with a PTFE-lined cap, and store in an amber glass bottle at -20°C.

  • Causality: Argon displaces oxygen (halting auto-oxidation), while sub-ambient, dark storage kinetically suppresses photolytic and thermal cleavage [[3]]().

Sources

Technical Support Center: Troubleshooting Unwanted Debromination of 2-Bromo-3-ethoxyprop-1-ene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common and often frustrating side reaction of unwanted debromination during the palladium-catalyzed cross-coupling of 2-Bromo-3-ethoxyprop-1-ene. Our goal is to equip you with the scientific understanding and practical solutions needed to optimize your synthetic routes and maximize your yields.

Frequently Asked Questions (FAQs)

Q1: What is unwanted debromination and why is it a significant problem with 2-Bromo-3-ethoxyprop-1-ene?

Unwanted debromination, also known as hydrodebromination, is a side reaction in which the bromine atom on the 2-Bromo-3-ethoxyprop-1-ene is replaced by a hydrogen atom. This leads to the formation of 3-ethoxyprop-1-ene as a byproduct, which reduces the yield of your desired coupled product and complicates purification due to structural similarities with the starting material and potentially the product. For electron-rich vinyl bromides like 2-Bromo-3-ethoxyprop-1-ene, this can be a particularly prevalent issue.[1][2]

Q2: What are the primary mechanistic pathways that lead to the debromination of my vinyl bromide?

The primary cause of debromination in palladium-catalyzed cross-coupling reactions is the formation of a palladium-hydride species (Pd-H) within the catalytic cycle. This can occur through several pathways:

  • From the Base: Certain bases, particularly in the presence of water or alcohols, can generate hydride donors.[3]

  • From Solvents: Solvents like alcohols or even trace amounts of water can act as hydride sources, especially at elevated temperatures.

  • β-Hydride Elimination: While less common for the direct debromination of the initial substrate, β-hydride elimination from certain intermediates in the catalytic cycle can lead to the formation of Pd-H species.

Once formed, the Pd-H species can react with the starting vinyl bromide in a process that ultimately results in the replacement of the bromine atom with a hydrogen atom.

Q3: How does the choice of coupling reaction (Suzuki, Stille, Heck, Sonogashira) influence the likelihood of debromination?

Each coupling reaction has its own nuances that can affect the propensity for debromination:

  • Suzuki-Miyaura Coupling: The basic conditions required to activate the boronic acid can sometimes promote debromination.[4] The choice of base is therefore critical.

  • Stille Coupling: This reaction can often be run under neutral or milder conditions, which can be advantageous in minimizing base-induced debromination.[5][6][7] However, the toxicity of organotin reagents is a significant drawback.

  • Heck Reaction: The bases used in Heck reactions can also be a source of hydrides, leading to debromination.[8][9] Temperature control is also crucial, as higher temperatures can favor this side reaction.

  • Sonogashira Coupling: The amine bases typically used can be a source of hydrides. Copper-free conditions have been developed in part to mitigate some side reactions.[10][11]

Troubleshooting Guides by Reaction Type

This section provides detailed troubleshooting strategies for minimizing unwanted debromination in the most common cross-coupling reactions involving 2-Bromo-3-ethoxyprop-1-ene.

Guide 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction, but the requisite base can be a major contributor to debromination.

start High Debromination Observed base Optimize the Base start->base temp Lower Reaction Temperature base->temp If debromination persists end Minimized Debromination base->end Successful ligand Screen Ligands temp->ligand If still problematic temp->end Successful solvent Change Solvent System ligand->solvent For further optimization ligand->end Successful boron Consider Boronate Ester or Trifluoroborate solvent->boron If protodeboronation is also an issue solvent->end Successful boron->end Successful

Caption: Troubleshooting workflow for Suzuki coupling.

  • Base Selection is Critical:

    • Problem: Strong bases, especially in protic solvents, are a primary source of hydride species that lead to debromination.

    • Solution: Switch to milder, non-nucleophilic inorganic bases. Weaker bases are often preferred to minimize this side reaction.

    • Recommendations:

      • Start with potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).

      • Potassium fluoride (KF) can also be effective, particularly if your substrate has base-sensitive functional groups.[4]

  • Temperature Control:

    • Problem: Higher reaction temperatures can accelerate the rate of debromination.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Recommendations:

      • Start at a lower temperature (e.g., 50-60 °C) and only increase if the reaction is sluggish.

      • Consider microwave-assisted synthesis, which can sometimes provide the necessary energy for the desired reaction while minimizing the overall heating time.

  • Ligand Choice:

    • Problem: The ligand influences the stability and reactivity of the palladium catalyst, affecting the relative rates of the desired coupling versus debromination. Electron-rich and bulky ligands generally promote oxidative addition, which can be beneficial for less reactive bromides.[12]

    • Solution: Screen a variety of phosphine ligands to find the optimal balance for your system.

    • Recommendations:

      • For vinyl bromides, ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have shown good results in preventing side reactions.[13]

      • Triphenylphosphine (PPh₃) is a common starting point, but more specialized ligands often offer better performance.

ParameterCondition A (High Debromination)Condition B (Optimized)Outcome
Base Sodium Ethoxide (NaOEt)Potassium Phosphate (K₃PO₄)Reduced hydride formation
Temperature 100 °C60 °CLowered rate of side reaction
Ligand PPh₃SPhosImproved catalyst stability
Solvent Toluene/Ethanol1,4-Dioxane/WaterAprotic solvent reduces hydride source

Table 1: Comparison of Reaction Conditions for Suzuki Coupling

Guide 2: Stille Coupling

The Stille coupling can often be performed under milder, base-free conditions, making it a good alternative if debromination is a persistent issue in Suzuki couplings.

start Debromination or Low Yield catalyst Check Catalyst/Ligand System start->catalyst temp Optimize Temperature catalyst->temp If issues persist end Successful Coupling catalyst->end Successful solvent Solvent Choice temp->solvent For optimization temp->end Successful additives Consider Additives (e.g., Cu(I)) solvent->additives If reaction is sluggish solvent->end Successful additives->end Successful

Caption: Troubleshooting workflow for Stille coupling.

  • Catalyst and Ligand System:

    • Problem: Catalyst decomposition or an inappropriate ligand can lead to side reactions.

    • Solution: Use a robust catalyst system and ensure an inert atmosphere.

    • Recommendations:

      • Pd(PPh₃)₄ is a commonly used and effective catalyst for Stille couplings.[5]

      • Ensure rigorous degassing of solvents to prevent oxygen from deactivating the catalyst.

  • Temperature Optimization:

    • Problem: While generally milder than Suzuki couplings, excessive heat can still promote debromination.

    • Solution: Find the optimal temperature that balances reaction rate and byproduct formation.

    • Recommendations:

      • Start at around 80 °C and adjust as needed. Many Stille couplings proceed well between 80-110 °C.

  • Solvent Selection:

    • Problem: The solvent can influence catalyst stability and reaction kinetics.

    • Solution: Use anhydrous, aprotic solvents.

    • Recommendations:

      • Toluene and DMF are common and effective solvents for Stille couplings.[5]

Experimental Protocols

The following are general starting protocols that should be optimized for your specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination
  • Reaction Setup: To a dry Schlenk flask, add 2-Bromo-3-ethoxyprop-1-ene (1.0 eq), the boronic acid or ester (1.2 eq), and finely powdered K₃PO₄ (2.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)) and ligand (e.g., SPhos (4 mol%)).

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Heat the mixture to 60-80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Stille Coupling
  • Reaction Setup: To a dry Schlenk tube, add 2-Bromo-3-ethoxyprop-1-ene (1.0 eq), the organostannane (1.1 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄ (5 mol%)).

  • Inert Atmosphere: Subject the tube and its contents to three pump/purge cycles with argon.

  • Solvent Addition: Add anhydrous and degassed toluene via syringe.

  • Reaction: Stir the reaction mixture at 90-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, evaporate the solvent. The residue can be purified by column chromatography. To remove tin byproducts, consider washing the reaction mixture with a saturated aqueous solution of KF.[5]

Mechanistic Insights: The Hydrodebromination Pathway

Understanding the mechanism of the unwanted debromination is key to preventing it. The diagram below illustrates the competing pathways of the desired Suzuki coupling and the undesired hydrodebromination.

cluster_0 Desired Suzuki Catalytic Cycle cluster_1 Undesired Debromination Pathway Pd0 Pd(0)L_n OA Oxidative Addition (R-Br) Pd0->OA PdH_formation Pd-H Formation Pd0->PdH_formation PdII R-Pd(II)-Br OA->PdII Trans Transmetalation (R'-B(OR)2) PdII->Trans Reaction_with_RBr Reaction with R-Br PdII->Reaction_with_RBr Di_PdII R-Pd(II)-R' Trans->Di_PdII RE Reductive Elimination Di_PdII->RE RE->Pd0 Regenerates Catalyst Product R-R' (Desired Product) RE->Product PdH_source Hydride Source (Base, Solvent, etc.) PdH_source->PdH_formation PdH L_nPd(II)-H PdH_formation->PdH PdH->Reaction_with_RBr Debrominated_Product R-H (Byproduct) Reaction_with_RBr->Debrominated_Product

Caption: Competing Suzuki coupling and hydrodebromination pathways.

References

  • Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides.
  • Stille Coupling - Organic Synthesis. Organic Synthesis.
  • Screening of different ligands for Suzuki coupling a.
  • Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides.
  • Heck reaction. Wikipedia.
  • Application Notes and Protocols: Heck Reaction of 2-Bromo-1H-pyrrole with Alkenes. Benchchem.
  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermedi
  • Simple and Practical Reductive Heck Protocol for Terminal Alkenes. ChemRxiv.
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. PMC.
  • Org. Synth. 2011, 88, 197. Organic Syntheses.
  • Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido trifl
  • Application Notes and Protocols: Sonogashira Coupling of 2-Bromo-1H-pyrrole with Terminal Alkynes. Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Sonogashira Coupling - Chemistry LibreTexts. Chemistry LibreTexts.
  • Stille Coupling - Chemistry LibreTexts. Chemistry LibreTexts.
  • Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migr
  • Stille-coupling. SlideShare.
  • Screening of different bases for Suzuki coupling a.
  • A Comparative Analysis of Vinyl Halides in Suzuki Coupling Reactions. Benchchem.
  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
  • Selectivity Control in Palladium-Catalyzed CH2Br2 Hydrodebromination on Carbon-Based Materials by Nuclearity and Support Engineering.
  • Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions.
  • Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides. Journal of the American Chemical Society.
  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-C
  • Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-3'-nitroacetophenone. Benchchem.
  • Palladium-Tetraphosphine Complex Catalysed Heck Reaction of Vinyl Bromides with Alkenes: A Powerful Access to Conjug
  • Sonogashira cross-coupling of 3-bromo-1,2-diones. Arkivoc.
  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society.
  • Advancing total synthesis through the Stille cross-coupling: recent innov
  • Palladium-catalyzed cross-coupling of unactivated alkylzinc reagents with 2-bromo-3,3,3-trifluoropropene and its application in the synthesis of fluorinated amino acids.
  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC.
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology.
  • What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange.
  • Suzuki Coupling Reaction as Post-Polymerization Modification: A Promising Protocol for Construction of Cyclic-Brush Polymers. The Royal Society of Chemistry.
  • Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. iris.unina.it.
  • Palladium- (and nickel-)
  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations.
  • Concerted base-promoted elimination in the decomposition ofN-halo amino acids. Sci-Hub.
  • Organoborane coupling reactions (Suzuki coupling). PMC.
  • Highly Regio- and Stereoselective Synthesis of (Z)-Trisubstituted Alkenes via Propyne Bromoboration and Tandem Pd-Catalyzed Cross-Coupling. Organic Chemistry Portal.
  • Cross coupling reactions in organic synthesis themed issue. CORE.
  • Science of Synthesis: Cross Coupling and Heck-Type Reactions 2, Carbon–Heteroatom Cross Coupling and C–C Cross Couplings of. Thieme.
  • Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles in. Springer.

Sources

Technical Support Center: Troubleshooting 2-Bromo-3-ethoxyprop-1-ene Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the dual reactivity of 2-Bromo-3-ethoxyprop-1-ene (CAS 76692-35-8) [1]. This compound is a highly versatile bifunctional building block, featuring both a vinylic bromide for transition-metal catalysis and an allylic ether for downstream functionalization[1]. However, this same dual reactivity makes it highly susceptible to competing side reactions—namely protodehalogenation, β -elimination, and ether cleavage[2][3].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you master this precursor.

I. Troubleshooting FAQs

Q1: Why am I observing significant protodehalogenation during my Suzuki-Miyaura cross-coupling? Answer: Protodehalogenation (the replacement of the vinylic bromine with a hydrogen atom) occurs when the palladium oxidative addition complex undergoes β -hydride elimination or reacts with adventitious water. Because the vinylic bromide in 2-Bromo-3-ethoxyprop-1-ene is electron-rich compared to standard aryl halides, the oxidative addition step is slower, giving side reactions more time to compete.

  • Causality & Solution: To mitigate this, switch to a bulky, bidentate phosphine ligand like dppf (e.g., using Pd(dppf)Cl2​ ). The wide bite angle of dppf enforces a steric geometry around the palladium center that actively disfavors β -hydride elimination. Furthermore, ensure your solvents are rigorously degassed; dissolved oxygen promotes the oxidative homocoupling of your boronic acid, which disrupts the reaction stoichiometry and leaves the palladium complex stranded, forcing it down the protodehalogenation pathway.

Q2: When attempting a halogen-lithium exchange, my yield drops to near zero, and I detect gaseous byproducts. What is happening? Answer: You are experiencing a rapid, base-induced β -elimination[3]. When 2-Bromo-3-ethoxyprop-1-ene is treated with a strong organolithium reagent like t-BuLi, the intermediate 2-lithio-3-ethoxyprop-1-ene is formed. Because the ethoxy group is situated at the β -position relative to the newly formed carbanion, the molecule can easily eliminate lithium ethoxide to form a volatile allene or alkyne[2][4].

  • Causality & Solution: The breakdown of β -oxygen functionalized organolithiums is highly temperature-dependent[3]. If your reaction warms above -78 °C, the rate of elimination vastly outpaces electrophilic trapping[4]. You must perform the lithiation at cryogenic temperatures (ideally -110 °C using a liquid nitrogen/ethanol bath) and introduce your electrophile immediately[3].

Q3: I am using a Lewis acid to catalyze a downstream reaction, but my LC-MS shows a mass corresponding to the loss of the ethyl group. How do I prevent this? Answer: Allylic ethers are intrinsically sensitive to Lewis acidic conditions. Strong Lewis acids (such as BBr3​ , AlCl3​ , or TiCl4​ ) coordinate strongly to the ether oxygen, converting the ethoxy group into an excellent leaving group. The resulting allylic cation is then trapped by nucleophiles or undergoes elimination, resulting in complete de-ethoxylation.

  • Causality & Solution: If a Lewis acid is strictly required for your specific workflow, substitute strong acids with milder, thiophilic, or less oxophilic alternatives like ZnCl2​ or MgBr2​ , and run the reaction at sub-ambient temperatures to kinetically favor your desired pathway over ether cleavage.

II. Quantitative Data: Side Reaction Summary
Side ReactionPrimary CauseMechanistic TriggerMitigation Strategy
Protodehalogenation Adventitious H2​O , poor ligand choice β -hydride elimination from Pd-complexUse bidentate ligands (e.g., dppf); rigorously degas solvents.
β -Elimination Elevated temperatures during lithiationExpulsion of lithium ethoxide from carbanionMaintain strict cryogenic control (-110 °C); trap immediately[4].
De-ethoxylation Strong Lewis acidsOxygen coordination leading to allylic cationUse mild Lewis acids ( ZnCl2​ ); lower reaction temperatures.
Homocoupling Oxygen ingressOxidative coupling of transmetalating agentPerform freeze-pump-thaw degassing; use strict Schlenk techniques.
III. Self-Validating Experimental Protocols
Protocol A: Optimized Suzuki-Miyaura Cross-Coupling

This protocol is designed to suppress protodehalogenation and homocoupling.

  • Setup & Degassing: In a flame-dried Schlenk flask, combine THF and H2​O (10:1 ratio). Degas the solvent mixture using three consecutive freeze-pump-thaw cycles. Causality: Removing oxygen prevents the homocoupling of the boronic acid, maintaining the critical 1:1 stoichiometry.

  • Reagent Loading: Under a positive flow of argon, add 2-Bromo-3-ethoxyprop-1-ene (1.0 eq), your desired boronic acid (1.2 eq), K3​PO4​ (2.0 eq), and Pd(dppf)Cl2​ (0.05 eq). Causality: K3​PO4​ is chosen over stronger bases like NaOtBu to prevent base-catalyzed ether cleavage.

  • Reaction: Seal the flask and heat to 65 °C for 12 hours with vigorous stirring.

  • Self-Validation Check: Before quenching, pull a 0.1 mL aliquot, dilute in EtOAc, filter through a short silica plug, and run a rapid GC-MS. The complete disappearance of the m/z 164/166 isotopic doublet confirms the consumption of the precursor.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Protocol B: Low-Temperature Halogen-Lithium Exchange

This protocol is engineered to outcompete the rapid β -elimination of the ethoxy group[2].

  • Cryogenic Setup: Purge a flame-dried round-bottom flask with argon. Add anhydrous THF (0.1 M relative to precursor) and cool the flask to -110 °C using a liquid nitrogen/ethanol bath. Causality: Temperatures above -78 °C provide enough thermal energy to overcome the activation barrier for β -elimination[4].

  • Precursor Addition: Inject 2-Bromo-3-ethoxyprop-1-ene (1.0 eq) into the chilled THF.

  • Lithiation: Slowly add t-BuLi (2.0 eq, 1.7 M in pentane) dropwise down the inner wall of the flask over 10 minutes. Causality: Two equivalents are mandatory; the first performs the halogen-metal exchange, and the second immediately quenches the resulting t-butyl bromide to prevent destructive alkylation side reactions.

  • Self-Validation Check (Optional Quench): To verify lithiation, quench a 0.1 mL aliquot with MeOD (deuterated methanol). If successful, MS will show deuterium incorporation at the vinylic position. If β -elimination occurred, you will detect free ethanol and missing precursor mass.

  • Electrophile Trapping: Stir for exactly 15 minutes at -110 °C, then immediately add the electrophile (1.5 eq) in one portion. Allow the reaction to slowly warm to -20 °C before quenching with saturated aqueous NH4​Cl .

IV. Reaction Pathway Visualization

G Precursor 2-Bromo-3-ethoxyprop-1-ene (Precursor) CrossCoupling Cross-Coupling Product (Desired) Precursor->CrossCoupling Pd Cat., Boronic Acid (Optimized) Lithiated Lithiated Intermediate (Desired) Precursor->Lithiated tBuLi, -110°C (Controlled) Proto Protodehalogenation (Side Product) Precursor->Proto Pd Cat., H2O/Heat (Poor Conditions) BetaElim β-Elimination Product (Side Product) Precursor->BetaElim tBuLi, > -78°C (Uncontrolled) EtherCleavage De-ethoxylation (Side Product) Precursor->EtherCleavage Strong Lewis Acid

Reaction pathways of 2-Bromo-3-ethoxyprop-1-ene highlighting desired products vs. side reactions.

V. References
  • Benchchem. "2-Bromo-3-ethoxyprop-1-ene|CAS 76692-35-8". Benchchem.

  • Erowid. "Synthesis of Functionalized Indole- and Benzo-Fused Heterocyclic Derivatives through Anionic Benzyne Cyclization". Erowid.

  • SciSpace. "Synthesis of functionalized indole- and benzo-fused heterocyclic derivatives through anionic benzyne cyclization." SciSpace.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Quantitative HPLC Validation of 2-Bromo-3-ethoxyprop-1-ene Purity

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the purity of a starting material or intermediate is not merely a number on a certificate of analysis; it is the foundation upon which the integrity of subsequent research and the safety of potential therapeutics are built. 2-Bromo-3-ethoxyprop-1-ene, a versatile building block in organic synthesis, is no exception. Its purity can directly influence reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, project timelines and outcomes.

This guide provides an in-depth, objective comparison of analytical methodologies for the purity validation of 2-Bromo-3-ethoxyprop-1-ene, with a primary focus on a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method. We will move beyond a simple recitation of steps to explain the scientific rationale behind each decision, providing a self-validating framework for your analytical protocols.

The Analytical Crossroads: Why HPLC over Gas Chromatography (GC)?

For a volatile compound like 2-Bromo-3-ethoxyprop-1-ene, Gas Chromatography (GC) might seem like an intuitive choice. GC separates compounds based on their volatility, and it is often faster and more cost-effective than HPLC.[1][2] However, this initial assessment overlooks a critical factor: thermal stability. Many halogenated organic compounds can be thermally labile, and the high temperatures required in the GC inlet and column can induce degradation, leading to an inaccurate purity assessment.[3]

HPLC, which performs separations in the liquid phase at or near room temperature, mitigates this risk entirely.[1][4] It offers unparalleled versatility for a wide range of compounds, including those that are non-volatile or thermally sensitive, making it the superior choice for establishing a definitive and reliable purity value for critical reagents like 2-Bromo-3-ethoxyprop-1-ene.[3][4]

Designing a Robust HPLC Method: A Step-by-Step Rationale

The development of a reliable HPLC method is a systematic process where each parameter is chosen to achieve optimal separation and quantification.

Pillar 1: The Stationary Phase - Harnessing Hydrophobicity

The molecular structure of 2-Bromo-3-ethoxyprop-1-ene indicates it is a relatively non-polar compound. Therefore, Reversed-Phase (RP) HPLC is the logical approach.[5][6] In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar.[7] Non-polar analytes, like our target compound, will have a stronger affinity for the stationary phase, leading to longer retention and effective separation from more polar impurities.[7][8] A C18 (octadecyl) bonded silica column is the workhorse of reversed-phase chromatography and serves as the ideal starting point for this method development.[6][9]

Pillar 2: The Mobile Phase - Fine-Tuning Elution

The mobile phase in RP-HPLC typically consists of a mixture of water and a less polar organic solvent, such as acetonitrile or methanol.[6][7] For 2-Bromo-3-ethoxyprop-1-ene, a simple isocratic (constant composition) mobile phase of acetonitrile and water provides sufficient resolving power and ensures reproducible retention times.[10] The exact ratio must be optimized to achieve a good retention factor (k') for the main peak, ensuring it is well-retained but elutes in a reasonable time.

Pillar 3: The Detector - Seeing the Unseen

A significant challenge in the analysis of 2-Bromo-3-ethoxyprop-1-ene is its lack of a strong UV-absorbing chromophore, rendering standard UV-Vis detectors ineffective for quantitative analysis.[11] This necessitates the use of a "universal" detector. Two primary options are the Refractive Index (RI) detector and the Evaporative Light Scattering Detector (ELSD).

  • Refractive Index (RI) Detector: This detector measures the difference in the refractive index between the mobile phase and the eluting analyte.[12][13] While universal, RI detectors are highly sensitive to temperature and flow rate fluctuations and are incompatible with gradient elution, limiting their flexibility and sensitivity.[12][14][15]

  • Evaporative Light Scattering Detector (ELSD): An ELSD works by nebulizing the column effluent into a fine mist, evaporating the mobile phase in a heated drift tube, and then measuring the light scattered by the remaining non-volatile or semi-volatile analyte particles.[15][16][17] This technique is far more sensitive than RI detection, compatible with gradient elution, and provides a more stable baseline.[18][19] For these reasons, the ELSD is the authoritative choice for the quantitative analysis of compounds like 2-Bromo-3-ethoxyprop-1-ene.

Experimental Protocol: Quantitative HPLC Analysis of 2-Bromo-3-ethoxyprop-1-ene

This protocol outlines a validated method for determining the purity of 2-Bromo-3-ethoxyprop-1-ene.

1. Instrumentation and Reagents

  • HPLC system with a binary pump, autosampler, and column thermostat.

  • Evaporative Light Scattering Detector (ELSD).

  • Data acquisition and processing software.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Methanol (HPLC grade).

  • 2-Bromo-3-ethoxyprop-1-ene reference standard of known purity.

  • Nitrogen gas supply for ELSD (purity ≥ 98%).[17]

2. Chromatographic Conditions

  • Mobile Phase: Acetonitrile:Water (70:30 v/v).

  • Elution Mode: Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • ELSD Settings:

    • Drift Tube Temperature: 50 °C.

    • Nebulizer Gas (Nitrogen) Pressure: 3.5 bar.

    • (Note: These are typical starting points and should be optimized for your specific instrument).

3. Sample Preparation

  • Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the 2-Bromo-3-ethoxyprop-1-ene reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Filtration: Filter both solutions through a 0.45 µm syringe filter prior to injection to remove any particulates.

4. Data Analysis

  • The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the Workflow

A clear workflow ensures reproducibility and minimizes error.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Prep_Standard Prepare Standard (1.0 mg/mL) Filter Filter Solutions (0.45 µm) Prep_Standard->Filter Prep_Sample Prepare Sample (1.0 mg/mL) Prep_Sample->Filter HPLC_Run HPLC-ELSD Analysis Filter->HPLC_Run Data_Acq Data Acquisition HPLC_Run->Data_Acq Integrate Integrate Peaks Data_Acq->Integrate Calculate Calculate % Purity (Area Percent) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Experimental workflow for HPLC purity validation.

Method Validation: The Cornerstone of Trustworthiness

A protocol is only as reliable as its validation. This method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[20][21]

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the method can accurately measure the analyte in the presence of impurities and degradation products.Peak for 2-Bromo-3-ethoxyprop-1-ene is pure and resolved from all other peaks under forced degradation conditions (acid, base, oxidation, heat, light).
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a range (e.g., 0.1 to 1.5 mg/mL).
Accuracy To determine the closeness of the measured value to the true value.% Recovery between 98.0% and 102.0% for spiked samples at three concentration levels.
Precision To assess the degree of scatter in the results.Repeatability: RSD ≤ 1.0% for six replicate injections. Intermediate Precision: RSD ≤ 2.0% when analyzed by different analysts on different days.
LOD & LOQ To determine the lowest concentration that can be detected and quantified reliably.Signal-to-Noise ratio of ≥ 3 for LOD and ≥ 10 for LOQ.
Robustness To evaluate the method's reliability with small, deliberate changes in parameters.System suitability parameters remain within limits when mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min) are varied.

This validation framework transforms the analytical method into a self-validating system, providing irrefutable evidence of its reliability.

Validation_Logic cluster_params ICH Q2(R1) Parameters center_node Validated HPLC Method Specificity Specificity center_node->Specificity Linearity Linearity center_node->Linearity Accuracy Accuracy center_node->Accuracy Precision Precision center_node->Precision LOD_LOQ LOD/LOQ center_node->LOD_LOQ Robustness Robustness center_node->Robustness

Sources

GC-MS method validation for detecting 2-Bromo-3-ethoxyprop-1-ene impurities

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the rigorous landscape of pharmaceutical impurity profiling, the detection of volatile alkylating agents remains one of the most critical challenges in analytical chemistry.

This guide provides an in-depth, comparative analysis and a self-validating validation protocol for detecting 2-Bromo-3-ethoxyprop-1-ene (CAS 76692-35-8), a highly reactive bifunctional reagent commonly used in organic synthesis[1]. Because of its allylic bromide moiety, this compound readily undergoes nucleophilic substitution[2]. In a physiological context, this electrophilic nature allows it to alkylate DNA bases (e.g., the N-7 position of guanine), classifying it as a Potential Genotoxic Impurity (PGI) that must be strictly controlled under [3].

Platform Comparison: Why GC-MS is the Gold Standard

When developing a method for an allyl bromide derivative, the first analytical instinct might be to default to the laboratory's standard LC-MS/MS or HPLC-UV platforms. However, understanding the physicochemical causality of the analyte reveals why Gas Chromatography-Mass Spectrometry (GC-MS) is the only scientifically sound choice.

Analytical PlatformSensitivity (LOD)SpecificityMatrix InterferenceAnalyte StabilityVerdict
HPLC-UV > 10 ppmLow (Lacks chromophore)High (API masks impurity)ModerateInadequate
LC-MS/MS ~ 0.5 ppmHighModerate (Ion suppression)Low (Aqueous hydrolysis)⚠️ Sub-optimal
GC-MS (SIM) < 0.05 ppm Very High (Bromine isotopes) Low (Matrix is non-volatile) High (In aprotic diluent) Gold Standard
  • The Failure of HPLC-UV: 2-Bromo-3-ethoxyprop-1-ene lacks an extended conjugated π -system. The isolated double bond provides minimal UV absorbance, making it impossible to achieve the sub-ppm limits required by the Threshold of Toxicological Concern (TTC) without massive matrix interference from the Active Pharmaceutical Ingredient (API)[4].

  • The Risk of LC-MS/MS: While sensitive, alkyl halides are highly susceptible to solvolysis and nucleophilic attack in the aqueous mobile phases required for reverse-phase liquid chromatography. This leads to in-vial degradation and false-negative reporting.

  • The GC-MS Advantage: The high volatility and thermal stability of 2-Bromo-3-ethoxyprop-1-ene make it a perfect candidate for GC. Utilizing MS in Selected Ion Monitoring (SIM) mode allows us to bypass non-volatile API matrices entirely, achieving limits of quantitation (LOQ) well below regulatory thresholds[5].

Analytical Workflow & Causality

GCMS_Validation_Workflow Analyte Target: 2-Bromo-3-ethoxyprop-1-ene (Highly Reactive PGI) Assess Physicochemical Profiling Volatility: High | UV: Poor | Stability: Low in H2O Analyte->Assess HPLC HPLC-UV Rejected: Lacks Chromophore Assess->HPLC If UV Active LCMS LC-MS/MS Rejected: Aqueous Hydrolysis Risk Assess->LCMS If Non-Volatile GCMS GC-MS (SIM) Selected: High Sensitivity & Specificity Assess->GCMS Optimal Path Prep Sample Prep Aprotic Diluent (NMP/DMSO) GCMS->Prep Separation GC Separation USP G43 Column (Mid-Polar) Prep->Separation Detection MS Detection SIM Mode: Bromine Isotopes Separation->Detection Validation ICH Q2(R2) Validation Specificity, LOD/LOQ, Linearity Detection->Validation

Decision tree and analytical workflow for 2-Bromo-3-ethoxyprop-1-ene PGI method selection.

Step-by-Step Experimental Protocol

To ensure scientific integrity, every protocol must be a self-validating system. The following GC-MS methodology is engineered specifically for volatile alkyl halides, incorporating internal checks to guarantee data trustworthiness.

Step 1: Sample and Standard Preparation

Causality Check: Never use protic solvents (like methanol or water) for allylic bromides, as they induce rapid solvolysis.

  • Diluent Selection: Use anhydrous N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO). These aprotic, high-boiling solvents stabilize the analyte and prevent massive solvent expansion in the GC inlet[4].

  • Standard Preparation: Prepare a stock solution of 2-Bromo-3-ethoxyprop-1-ene at 1.0 mg/mL in NMP. Dilute serially to achieve a final working standard at the target specification limit (e.g., 1.5 ppm relative to the API concentration).

  • Sample Preparation: Accurately weigh 100 mg of the API into a 10 mL volumetric flask. Dissolve and make up to volume with NMP.

Step 2: GC-MS Instrument Configuration

Causality Check: We utilize a mid-polar column to leverage dipole-dipole interactions, ensuring the ether and halogen moieties of the impurity are adequately retained and resolved from residual synthesis solvents[6].

  • Column: USP G43 phase (6% cyanopropylphenyl / 94% dimethylpolysiloxane), 30 m × 0.32 mm × 1.8 µm.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Injection: 1.0 µL, Splitless mode, Inlet temperature at 200°C.

  • Oven Program: Initial hold at 40°C for 2 min Ramp at 10°C/min to 200°C Hold for 5 min.

  • MS Parameters: Electron Ionization (EI) source at 70 eV. Source temperature: 230°C.

  • SIM Mode: Monitor the characteristic bromine isotopic cluster. For 2-Bromo-3-ethoxyprop-1-ene ( C5​H9​BrO ), monitor m/z 164 and 166 (molecular ions), alongside the primary fragment m/z 119/121 ( [M−OEt]+ ).

Step 3: ICH Q2(R2) Validation Execution

A self-validating sequence must prove that the matrix does not suppress the signal and that the system is free of carryover.

  • Specificity & Carryover: Inject the sequence: Diluent Blank Unspiked API Spiked API Diluent Blank. The final blank must show zero target peaks, proving no carryover.

  • LOD and LOQ: Inject decreasing concentrations of the standard. Establish LOD at a Signal-to-Noise (S/N) ratio 3, and LOQ at S/N 10. For this method, expect an LOQ 0.05 ppm[5].

  • Linearity: Inject standards at 10%, 25%, 50%, 100%, and 150% of the specification limit. Ensure R2≥0.995 .

  • Accuracy (Recovery): Spike the API matrix at the LOQ, 50%, 100%, and 150% levels. Acceptable recovery for trace PGIs is strictly 80% – 120%.

References

  • Kyoungmin Lee, Wokchul Yoo, Jin Hyun Jeong. "Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design." Molecules, 2022. URL:[Link]

  • "Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole." Separations, 2023. URL:[Link]

  • "Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds." Chromatography Online, 2026. URL:[Link]

Sources

Benchmarking 2-Bromo-3-ethoxyprop-1-ene against standard allyl bromide in etherification

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate electrophilic building blocks to construct complex ether linkages. When designing a synthetic route, the choice of alkylating agent dictates not only the reaction conditions but the fundamental mechanism of carbon-oxygen bond formation.

This guide benchmarks two distinct reagents: Allyl bromide (the gold standard for simple allylic etherification) and 2-Bromo-3-ethoxyprop-1-ene (a highly functionalized vinylic bromide used for advanced cross-coupling). By understanding the mechanistic causality behind these reagents, researchers can strategically select the appropriate protocol for their target molecules.

Mechanistic Divergence & Causality

The fundamental difference between these two reagents lies in the hybridization of the electrophilic carbon, which completely alters the required chemical pathway.

Allyl Bromide (sp³ Electrophile): The SN2 Paradigm Allyl bromide is the quintessential reagent for the Williamson ether synthesis. The causality behind its high reactivity is orbital overlap: the adjacent π -system of the double bond stabilizes the electron-rich SN2 transition state[1]. Because the leaving group (Br⁻) is attached to an sp³ carbon, nucleophilic attack by an alkoxide or phenoxide proceeds rapidly at room temperature or under mild heating, resulting in direct displacement[2].

2-Bromo-3-ethoxyprop-1-ene (sp² Electrophile): The Transition-Metal Paradigm In 2-bromo-3-ethoxyprop-1-ene, the bromine atom is bound directly to an sp²-hybridized vinylic carbon. SN2 reactions are geometrically and electronically forbidden at sp² centers because the electron density of the double bond repels the incoming nucleophile, and backside attack is physically impossible. Therefore, etherification with this reagent requires a Buchwald-Hartwig-type C-O cross-coupling [3]. The causality shifts from direct nucleophilic attack to a catalytic cycle: a Palladium(0) catalyst must insert into the C-Br bond via oxidative addition, followed by alkoxide transmetalation and thermal reductive elimination to form the new vinyl ether[4].

Comparative Performance Data

The following table summarizes the operational parameters and performance metrics when benchmarking these two reagents in etherification workflows.

ParameterAllyl Bromide2-Bromo-3-ethoxyprop-1-ene
Reaction Mechanism SN2 (Williamson Etherification)Pd-Catalyzed C-O Cross-Coupling
Electrophilic Center sp³ Allylic Carbonsp² Vinylic Carbon
Typical Catalyst Phase-Transfer Catalyst (e.g., TBAB)Pd(0) / Phosphine Ligand (e.g., BrettPhos)
Typical Base NaOH, KOH, or K₂CO₃Cs₂CO₃ or NaOtBu
Reaction Temperature 25 °C to 60 °C80 °C to 110 °C
Product Class Simple Allyl EthersFunctionalized Allyl-Vinyl Ethers
Primary Failure Mode Competing E2 elimination (rare)Protodehalogenation or Pd-black precipitation

Mechanistic Pathway Visualization

The diagram below illustrates the divergent mechanistic pathways dictated by the hybridization of the two reagents.

G cluster_SN2 Pathway A: SN2 Etherification cluster_Pd Pathway B: Pd-Catalyzed C-O Coupling A1 Allyl Bromide A3 SN2 Transition State A1->A3 A2 Alkoxide Nucleophile A2->A3 A4 Allyl Ether Product A3->A4 - Br⁻ B1 2-Bromo-3-ethoxyprop-1-ene B3 Oxidative Addition Pd(II) Complex B1->B3 B2 Pd(0) Catalyst B2->B3 B4 Alkoxide Transmetalation B3->B4 B5 Reductive Elimination B4->B5 B6 Vinyl Ether Product B5->B6 - Pd(0)

Mechanistic divergence: SN2 allylation vs. Pd-catalyzed vinylic etherification pathways.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems containing built-in diagnostic checkpoints.

Protocol A: Standard Williamson Etherification (Allyl Bromide)

Objective: Synthesis of an allyl aryl ether via Phase-Transfer Catalysis (PTC).

  • Alkoxide Formation: Dissolve 1.0 eq of the target phenol in a biphasic mixture of toluene and 20% aqueous NaOH. Add 0.05 eq of Tetrabutylammonium bromide (TBAB).

    • Causality: TBAB acts as a phase-transfer catalyst, shuttling the phenoxide ion into the organic layer to react, which prevents the aqueous hydrolysis of the allyl bromide[1].

  • Alkylation: Add 1.2 eq of allyl bromide dropwise at 30 °C.

    • Validation Checkpoint 1: A mild exotherm should be observed upon addition, validating the rapid kinetics of the allylic SN2 displacement.

  • Monitoring & Phase Separation: Stir vigorously for 3 hours. Stop stirring to allow the layers to separate.

    • Validation Checkpoint 2: Perform TLC on the upper organic layer. The complete disappearance of the phenol spot confirms conversion.

    • Validation Checkpoint 3: Extract a sample of the aqueous layer and add a drop of AgNO₃. The immediate formation of a pale yellow precipitate (AgBr) chemically validates the displacement of the bromide leaving group.

Protocol B: Pd-Catalyzed Vinylic Etherification (2-Bromo-3-ethoxyprop-1-ene)

Objective: Synthesis of a functionalized allyl-vinyl ether via Buchwald-Hartwig coupling.

  • Catalyst Activation: In a flame-dried Schlenk flask under strict argon atmosphere, combine 2 mol% Pd₂(dba)₃ and 5 mol% of a bulky phosphine ligand (e.g., t-BuBrettPhos) in anhydrous toluene.

    • Validation Checkpoint 1: Observe the solution color. It should transition from deep purple/red to a characteristic yellow/orange, indicating the formation of the active Pd(0)Lₙ complex. If the solution turns black, oxygen ingress has caused Pd-black precipitation, and the reaction will fail.

  • Reagent Addition: Add 1.0 eq of the target alcohol, 1.2 eq of 2-bromo-3-ethoxyprop-1-ene, and 1.5 eq of Cs₂CO₃.

    • Causality: Cs₂CO₃ is utilized instead of stronger bases like NaOtBu to prevent unwanted base-catalyzed degradation of the ethoxy group, while remaining basic enough to drive the transmetalation step[4].

  • Thermal Reductive Elimination: Seal the flask and heat to 90 °C for 12 hours.

    • Validation Checkpoint 2: Monitor the reaction via GC-MS. The disappearance of the distinct isotopic doublet (M, M+2 in a 1:1 ratio) characteristic of the brominated starting material confirms complete oxidative addition and conversion.

  • Workup: Cool to room temperature and filter through a pad of Celite to remove inorganic salts and the catalyst.

Conclusion

For routine protection or simple structural extension, allyl bromide remains unmatched due to its operational simplicity, low cost, and rapid SN2 kinetics. However, when synthesizing complex molecular architectures—such as precursors for Claisen rearrangements or ring-closing metathesis—2-bromo-3-ethoxyprop-1-ene offers a powerful alternative. By shifting from an SN2 mechanism to a Palladium-catalyzed cross-coupling paradigm, chemists can successfully etherify sp² carbons, unlocking highly functionalized diene and enol ether motifs critical for modern drug discovery.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.